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Compound of Interest

Compound Name: Cyanidin 3-Xyloside

Cat. No.: B11932047 Get Quote

Disclaimer: Due to the limited availability of specific pharmacokinetic data for Cyanidin 3-
Xyloside in animal models, this guide will focus on the closely related and extensively studied

compound, Cyanidin-3-O-glucoside (C3G). The data and methodologies presented for C3G are

expected to provide a relevant and insightful framework for understanding the pharmacokinetic

profile of other cyanidin-3-glycosides, including Cyanidin 3-Xyloside.

Introduction
Cyanidin and its glycosides are a class of anthocyanins responsible for the red, purple, and

blue colors of many fruits and vegetables. Their potential health benefits have led to increasing

interest in their pharmacokinetic profiles, which govern their absorption, distribution,

metabolism, and excretion (ADME). Understanding these processes is crucial for researchers,

scientists, and drug development professionals in evaluating their efficacy and safety. This

technical guide provides a comprehensive overview of the pharmacokinetics of Cyanidin-3-O-

glucoside (C3G) in animal models, summarizing key quantitative data, detailing experimental

protocols, and visualizing metabolic and experimental workflows.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of C3G have been investigated in several animal models,

primarily in rats. The following tables summarize the key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-O-glucoside (C3G) in Rats Following Oral

Administration
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Animal
Model

Dosage
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavaila
bility (%)

Referenc
e

Wistar rats 100 mg/kg
Not

Reported
0.25

Not

Reported

Not

Reported
[1]

Wistar rats
0.9

mmol/kg

Not

Reported
Rapid

Not

Reported

Not

Reported
[2]

Wistar rats
Mulberry

extract

Not

Reported
0.25

2.76

µg·h/mL

Not

Reported
[3][4]

Sprague-

Dawley

rats

320 mg/kg 1563 µg/L 0.25
Not

Reported

Not

Reported
[5]

Male rats 300 mg/kg
Not

Reported
0.5

Not

Reported
0.5 - 1.5% [6]

Table 2: Pharmacokinetic Parameters of Cyanidin-3-O-galactoside (Cy3Gal) in Rats Following

Intravenous Administration

Animal
Model

Dosage
Half-life (t½)
(h)

Clearance
(CL)
(L/h/kg)

Volume of
distribution
(Vd) (L/kg)

Reference

Sprague-

Dawley rats
Not Specified 0.77 ± 0.05

101.84 ±

23.90

114.29 ±

31.85
[7]

Note: Data for Cy3Gal is included to provide a comparative perspective on a closely related

cyanidin glycoside.

Experimental Protocols
The methodologies employed in pharmacokinetic studies of C3G are critical for the

interpretation and replication of results. Below are detailed protocols from key experiments.

Animal Models and Housing
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Species and Strain: Male Wistar rats or Sprague-Dawley rats are commonly used.[1][3][5]

Housing Conditions: Animals are typically housed in a controlled environment with a 12-hour

light/dark cycle and free access to standard chow and water. An acclimation period of at

least one week is standard before the experiment.

Dosing and Administration
Compound: Cyanidin-3-O-glucoside (C3G) is administered, often as a purified extract from

sources like black rice or wild mulberry.[3][8]

Dosage: Doses in oral administration studies range from 100 mg/kg to 320 mg/kg body

weight.[1][5]

Administration Route: For oral bioavailability studies, C3G is administered via oral gavage.

For determining clearance and volume of distribution, intravenous administration is used.[6]

[7]

Sample Collection
Blood Sampling: Blood samples are collected at multiple time points post-administration.

Common time points include 0, 15, 30, 60, 120, and 240 minutes.[1] Blood is typically drawn

from the tail vein or via cannulation of the carotid artery or jugular vein. Plasma is separated

by centrifugation and stored at -80°C until analysis.

Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time

points, and organs such as the liver, kidneys, and brain are harvested, rinsed, and stored at

-80°C.[2]

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to

allow for the separate collection of urine and feces over a 24-hour period.

Analytical Methodology
Sample Preparation: Plasma and tissue samples typically undergo solid-phase extraction

(SPE) or liquid-liquid extraction (LLE) to isolate the anthocyanins and remove interfering

substances.[9]
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Analytical Technique: High-performance liquid chromatography (HPLC) coupled with mass

spectrometry (MS/MS) is the most common method for the quantification of C3G and its

metabolites in biological samples.[9][10] A UV-Vis detector set at approximately 520 nm can

also be used.[9]

Method Validation: The analytical method is validated for linearity, accuracy, precision, and

recovery to ensure reliable and reproducible results.[10]
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Caption: A typical experimental workflow for a pharmacokinetic study of C3G in rats.

Metabolic Pathway of Cyanidin-3-O-glucoside
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Caption: The metabolic fate of Cyanidin-3-O-glucoside in animal models.

Discussion
The pharmacokinetics of C3G in animal models are characterized by rapid absorption, with

maximum plasma concentrations typically reached within 15 to 30 minutes after oral

administration.[1][3] However, the oral bioavailability is generally low, often reported to be less

than 2%.[6] This low bioavailability is attributed to several factors, including degradation in the

gastrointestinal tract and extensive metabolism.

Once absorbed, C3G undergoes significant phase II metabolism, primarily methylation and

glucuronidation, in the liver and kidneys.[1][2] The methylated form, peonidin-3-glucoside, is a

major metabolite found in plasma.[1] C3G that is not absorbed in the small intestine passes to
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the colon, where it is extensively degraded by the gut microbiota into various phenolic acids.[3]

[4]

The sugar moiety attached to the cyanidin aglycone plays a significant role in its absorption

and metabolism. While specific data for cyanidin 3-xyloside is lacking, it is plausible that its

pharmacokinetic profile would follow a similar pattern of rapid but limited absorption and

extensive metabolism, with potential quantitative differences in absorption efficiency and

metabolic rates compared to C3G.

Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics of Cyanidin-

3-O-glucoside in animal models, serving as a valuable resource for researchers and drug

development professionals. The presented data highlights the rapid absorption and extensive

metabolism of C3G, resulting in low oral bioavailability. The detailed experimental protocols and

analytical methods offer a practical guide for designing and conducting future pharmacokinetic

studies. Further research is warranted to elucidate the specific pharmacokinetic profile of

Cyanidin 3-Xyloside and other cyanidin glycosides to better understand their physiological

effects and potential therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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